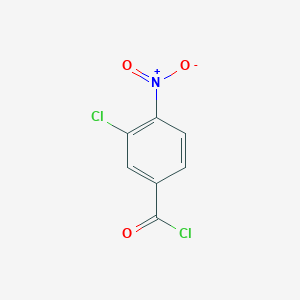

3-Chloro-4-nitrobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIWOGMICIAQMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-Chloro-4-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the physical properties of 3-Chloro-4-nitrobenzoyl chloride, a key chemical intermediate. As a Senior Application Scientist, my objective is to present this information with technical accuracy and practical, field-tested insights. This document will delve into the compound's structural and physicochemical characteristics, offering a robust resource for its application in research and development.

Section 1: Core Molecular and Physical Characteristics

This compound is a substituted aromatic acyl chloride. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack, and the electron-withdrawing effects of the chloro and nitro substituents on the benzene ring. These features make it a valuable reagent in the synthesis of a variety of more complex molecules.

Structural and Chemical Identity

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem] |

| Synonyms | 3-chloro-4-nitro-benzoyl chloride | [PubChem] |

| CAS Number | 55737-29-6 | [PubChem] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [PubChem] |

| Molecular Weight | 220.01 g/mol | [PubChem] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)Cl)--INVALID-LINK--[O-] | [PubChem] |

| InChI Key | WLIWOGMICIAQMC-UHFFFAOYSA-N | [PubChem] |

Experimentally Determined and Predicted Physical Properties

Direct experimental data for this compound is not widely available in public literature. The following table includes computed properties and, where available, experimental data for isomeric compounds to provide a comparative context. It is crucial to experimentally verify these properties for the specific batch of this compound being used.

| Property | Value (this compound) | Comparative Data (Isomers/Related Compounds) | Source |

| Melting Point | Data not available (Predicted to be a solid at room temperature) | 47-54 °C (for 4-Chloro-3-nitrobenzoyl chloride) | [Sigma-Aldrich][1] |

| Boiling Point | Data not available | 275-278 °C (for 3-nitrobenzoyl chloride) | [ChemSynthesis][2] |

| Density | Data not available | 1.42 g/mL (for 3-nitrobenzoyl chloride) | [ChemSynthesis][2] |

| Solubility | Predicted to be soluble in aprotic organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene) and reactive with protic solvents (e.g., water, alcohols). | 4-Nitrobenzoyl chloride is soluble in chloroform, ethyl acetate, and acetone. | [Solubility of Things] |

Section 2: Synthesis and Purification

The primary route for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 3-chloro-4-nitrobenzoic acid, with a chlorinating agent. The choice of chlorinating agent is critical and depends on the desired purity, scale, and reaction conditions.

Synthetic Pathway and Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group, and thus, it must be converted into a better one. Chlorinating agents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are commonly employed for this purpose.

-

Thionyl Chloride (SOCl₂): This reagent is often preferred because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[3][4]

-

Oxalyl Chloride ((COCl)₂): This reagent is also effective and produces gaseous byproducts (CO, CO₂, HCl). It is often used under milder conditions than thionyl chloride and is sometimes preferred for substrates sensitive to higher temperatures or more acidic conditions.[5][6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis using Thionyl Chloride

This protocol is a standard procedure that can be adapted for the synthesis of this compound.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 3-chloro-4-nitrobenzoic acid (1 equivalent).

-

Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane.

-

Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solid has dissolved.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a non-polar organic solvent like hexane.

Section 3: Experimental Determination of Physical Properties

Accurate determination of physical properties is essential for the safe handling, application, and quality control of this compound.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range typically indicates a pure compound, while a broad and depressed range suggests the presence of impurities.[2]

Caption: Workflow for the determination of the melting point.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for selecting appropriate reaction and purification media.

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, water).

-

Procedure: To a small, labeled test tube containing approximately 10-20 mg of this compound, add the chosen solvent dropwise with agitation.[7]

-

Observation: Observe if the solid dissolves completely. Record the solubility as soluble, partially soluble, or insoluble at room temperature. Note any signs of reaction, such as gas evolution, which is expected with protic solvents.

Section 4: Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro, nitro, and benzoyl chloride groups.

-

H-2: Expected to be a doublet, downfield due to the ortho-nitro group.

-

H-5: Expected to be a doublet of doublets, influenced by the ortho-chloro and meta-nitro groups.

-

H-6: Expected to be a doublet, influenced by the ortho-benzoyl chloride and meta-chloro groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. Key expected signals include:

-

Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (120-150 ppm), with their chemical shifts determined by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

C=O Stretch (Acyl Chloride): A strong, sharp absorption band around 1770-1815 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands, one asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): An intense peak corresponding to the molecular weight of the compound (m/z = 219 and 221 in a 3:1 ratio due to the chlorine isotope). The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 pattern.

-

Fragmentation: Expect fragmentation patterns involving the loss of Cl, CO, and NO₂.

Caption: A logical workflow for the spectroscopic analysis of this compound.

Section 5: Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is harmful if swallowed and causes severe skin burns and eye damage.[8] It will react with water and other protic solvents to release hydrogen chloride gas. Store in a tightly sealed container in a cool, dry place.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to 3-Chloro-4-nitrobenzoyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

3-Chloro-4-nitrobenzoyl chloride, bearing the CAS Number 55737-29-6, is a highly reactive acyl chloride that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its utility stems from the orthogonal reactivity of its two key functional groups: a highly electrophilic acyl chloride and a readily transformable nitro group. The presence of electron-withdrawing chlorine and nitro substituents on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it an exceptionally efficient acylating agent.[3] This guide provides a comprehensive overview of its synthesis, core reactivity, and strategic applications, with a focus on practical, field-proven methodologies for the research and development scientist.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55737-29-6 | [1][2][4] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2] |

| Molecular Weight | 220.01 g/mol | [1][2] |

| Melting Point | 54-56 °C | [4] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=C(C=C1C(=O)Cl)Cl)--INVALID-LINK--[O-] | [2] |

| InChIKey | WLIWOGMICIAQMC-UHFFFAOYSA-N | [4] |

Safety Profile:

This compound is a corrosive and moisture-sensitive solid. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[2] All handling must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Due to its reactivity with water, it should be stored under inert atmosphere in a tightly sealed container in a cool, dry place.

Section 1: Synthesis of this compound

The most direct and widely adopted method for the preparation of this compound is the chlorination of its parent carboxylic acid, 3-chloro-4-nitrobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[5]

The underlying mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This converts the hydroxyl group into a chlorosulfite, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride.[5]

Experimental Protocol: Synthesis via Thionyl Chloride

Causality: Using an excess of thionyl chloride serves as both the reagent and the solvent, driving the reaction to completion. The reflux condition provides the necessary activation energy for the reaction to proceed at a practical rate. A gas trap is essential to neutralize the corrosive HCl and SO₂ byproducts.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), place 3-chloro-4-nitrobenzoic acid (1.0 eq).

-

Reagent Addition : Carefully add an excess of thionyl chloride (SOCl₂, ~3.0-5.0 eq) to the flask.

-

Reaction : Heat the mixture to reflux (approx. 79 °C) using an oil bath. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Typically, this requires 2-4 hours.[6]

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Arrange the apparatus for distillation and remove the excess thionyl chloride at atmospheric pressure.[6]

-

Purification : The crude product is then purified by vacuum distillation to yield pure this compound as a low-melting yellow solid.[6]

Self-Validation: The purity of the final product can be confirmed by its melting point (54-56 °C) and spectroscopic analysis (IR, NMR). The IR spectrum should show a characteristic strong C=O stretch for the acyl chloride at approximately 1770-1800 cm⁻¹. The ¹H NMR spectrum is expected to show distinct aromatic proton signals consistent with the substitution pattern.

Section 2: Core Reactivity - Amide Bond Formation

The primary utility of this compound is as a potent acylating agent for the synthesis of amides. This reaction, often a variant of the Schotten-Baumann reaction, involves the nucleophilic acyl substitution of the chloride by a primary or secondary amine.[7]

Causality: The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to prevent hydrolysis of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is crucial. Its role is to scavenge the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8] Performing the initial addition at 0 °C helps to control the exothermicity of the reaction, minimizing potential side reactions.

Experimental Protocol: General Amidation Procedure

-

Amine Solution : Dissolve the primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cooling : Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition : In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-20 minutes.[9]

-

Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours.[9][10] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up : Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7][9]

-

Isolation : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude amide can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.[9]

Section 3: Downstream Transformation - Reduction of the Nitro Group

A key strategic advantage of using this compound is that the nitro group serves as a masked amine. Following acylation, the nitro group can be selectively reduced to a primary aniline, unmasking a new site for further functionalization. This two-step sequence is a powerful tool in the synthesis of complex molecules, particularly in pharmaceutical development.[11]

Common methods for this transformation include catalytic hydrogenation and metal-mediated reductions.[12]

Causality:

-

Catalytic Hydrogenation : This is often the cleanest method. Catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) are used under a hydrogen atmosphere. Care must be taken, as some catalysts (especially Pd/C) can sometimes promote competitive dehalogenation (removal of the chloro group).

-

Metal-mediated Reduction : Reagents like iron powder in the presence of an acid (e.g., HCl or NH₄Cl) are robust, cost-effective, and less prone to causing dehalogenation.[11][12] The iron is oxidized while the nitro group is reduced.

Experimental Protocol: Nitro Group Reduction with Iron

-

Reaction Setup : In a round-bottom flask, suspend the N-substituted-3-chloro-4-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).

-

Reagent Addition : Add iron powder (~5.0 eq) and ammonium chloride (~1.0 eq) to the suspension.[11]

-

Reaction : Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates progress. The reaction is typically complete within 2-6 hours.

-

Work-up : After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the insoluble iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.[11]

-

Isolation : Concentrate the filtrate under reduced pressure to remove the ethanol. This will likely leave an aqueous residue.

-

Extraction : Extract the aqueous residue multiple times with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine product.[11]

-

Purification : If necessary, the product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a powerful and versatile synthetic intermediate. Its high reactivity as an acylating agent, combined with the latent functionality of the nitro group, provides a reliable and strategic pathway for the construction of substituted benzamides. The protocols detailed in this guide represent robust, well-established methodologies that can be readily adapted by researchers in drug discovery and materials science. By understanding the causality behind each experimental step and employing these self-validating procedures, scientists can effectively leverage the unique chemical properties of this valuable building block to advance their research objectives.

References

- 1. Buy this compound (EVT-2795266) | 55737-29-6 [evitachem.com]

- 2. This compound | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 55737-29-6 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Chloro-4-nitrobenzoyl Chloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-4-nitrobenzoyl chloride (C₇H₃Cl₂NO₃), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Given the limited availability of experimentally acquired spectra in public databases, this guide leverages high-quality predicted data, interpreted with field-proven insights and compared with data from structurally related compounds to ensure scientific integrity.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a chloro group, a nitro group, and a benzoyl chloride functional group. The relative positions of these substituents (chloro at position 3 and nitro at position 4) create a specific electronic environment that dictates its reactivity and results in a unique spectroscopic fingerprint.

Molecular Properties Summary

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 55737-29-6 | PubChem[2] |

| Molecular Formula | C₇H₃Cl₂NO₃ | PubChem[2] |

| Molecular Weight | 220.01 g/mol | PubChem[2] |

| Monoisotopic Mass | 218.9489983 Da | PubChem[2] |

To fully elucidate the structure of this compound, a combination of spectroscopic techniques is essential. ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry reveals the molecular weight and fragmentation pattern.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the nitro, chloro, and benzoyl chloride groups.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring a ¹H NMR spectrum of a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment would involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.2 - 8.4 | d | ~2 |

| H-5 | 7.8 - 8.0 | dd | ~8, ~2 |

| H-6 | 8.0 - 8.2 | d | ~8 |

Interpretation:

-

H-2: This proton is ortho to the benzoyl chloride group and meta to the chloro group. It is expected to appear as a doublet due to coupling with H-6. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.

-

H-6: This proton is ortho to the nitro group and meta to the benzoyl chloride group. It will appear as a doublet due to coupling with H-5. The strong electron-withdrawing nature of the nitro group causes a significant downfield shift.

-

H-5: This proton is situated between two protons (H-2 and H-6) and will therefore appear as a doublet of doublets due to coupling with both.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required compared to ¹H NMR.

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 167 - 169 |

| C-4 (C-NO₂) | 150 - 152 |

| C-1 (C-COCl) | 138 - 140 |

| C-3 (C-Cl) | 135 - 137 |

| C-6 | 131 - 133 |

| C-2 | 128 - 130 |

| C-5 | 124 - 126 |

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acid chloride is expected to be the most downfield signal due to the strong deshielding effect of the attached oxygen and chlorine atoms.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly attached to the electron-withdrawing nitro (C-4) and chloro (C-3) groups, as well as the carbon attached to the benzoyl chloride group (C-1), are expected to be shifted downfield. The remaining aromatic carbons (C-2, C-5, and C-6) will appear at relatively upfield positions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring IR Spectra

For a solid sample like this compound, a common method for obtaining an IR spectrum is using a Potassium Bromide (KBr) pellet:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with about 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Predicted Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (acid chloride) | 1780 - 1740 | Strong |

| NO₂ (asymmetric stretch) | 1570 - 1500 | Strong |

| NO₂ (symmetric stretch) | 1370 - 1300 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Weak |

| C-Cl | 800 - 600 | Strong |

Interpretation:

-

C=O Stretch: A strong absorption band in the region of 1780-1740 cm⁻¹ is a characteristic feature of the carbonyl group in an acid chloride. This is typically at a higher wavenumber than the carbonyl stretch in other carboxylic acid derivatives.

-

NO₂ Stretches: Two strong absorption bands are expected for the nitro group: an asymmetric stretch between 1570-1500 cm⁻¹ and a symmetric stretch between 1370-1300 cm⁻¹.

-

Aromatic C=C Stretches: Several bands of medium to weak intensity in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

C-Cl Stretch: A strong absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: Acquiring Mass Spectra

Electron Ionization (EI) is a common technique for the mass spectrometric analysis of relatively small, volatile molecules.

-

Sample Introduction: The sample is introduced into the ion source, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The molecular ion, being a radical cation, can undergo fragmentation to produce smaller, charged fragments.

-

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrometry Data (EI)

| m/z | Ion |

| 219/221/223 | [M]⁺• (Molecular Ion) |

| 184/186 | [M-Cl]⁺ |

| 154/156 | [M-Cl-NO]⁺ |

| 126/128 | [M-Cl-NO₂]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak is expected at m/z 219 (for ³⁵Cl₂) and 221 (for ³⁵Cl³⁷Cl) and 223 (for ³⁷Cl₂), reflecting the isotopic distribution of chlorine. The relative intensities of these peaks will depend on the natural abundance of the chlorine isotopes.

-

Fragmentation Pattern: The most likely initial fragmentation is the loss of the chlorine atom from the benzoyl chloride group to form a stable acylium ion at m/z 184/186. Subsequent fragmentations may involve the loss of the nitro group (as NO or NO₂) from the aromatic ring.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. While experimental data is not widely available, the predicted spectra, interpreted in the context of fundamental spectroscopic principles and data from analogous compounds, provide a robust and reliable characterization of this important chemical intermediate. This guide serves as a valuable resource for scientists and researchers, enabling them to verify the identity and purity of this compound in their synthetic endeavors.

References

A Technical Guide to the Reactivity of 3-Chloro-4-nitrobenzoyl Chloride with Nucleophiles

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-4-nitrobenzoyl chloride is a bifunctional reagent of significant importance in organic synthesis and medicinal chemistry. Its chemical architecture, featuring a highly reactive acyl chloride and an electron-deficient aromatic ring, presents a landscape of tunable reactivity. This guide provides an in-depth analysis of its reactions with various nucleophiles, focusing on the underlying mechanisms, experimental considerations, and strategic application in the synthesis of complex molecules. We will explore the dominant reaction pathway—nucleophilic acyl substitution—and the potential for nucleophilic aromatic substitution (SNAr), offering field-proven insights to guide experimental design and troubleshooting.

Structural and Reactivity Overview

This compound, with the molecular formula C7H3Cl2NO3, possesses two primary sites of electrophilicity.[1] The principal site is the carbonyl carbon of the benzoyl chloride group. This carbon is rendered highly electrophilic by the inductive effects of two chlorine atoms and the resonance-withdrawing capacity of the carbonyl group itself. The second site is the aromatic ring, which is activated towards nucleophilic attack by the strong electron-withdrawing effects of the para-nitro group and the ortho-chloro substituent.

Key Molecular Features:

-

Molecular Weight: 220.01 g/mol [1]

-

Appearance: Typically a yellow crystalline solid[2]

-

Primary Reactive Center: Acyl Chloride Carbonyl

-

Secondary Reactive Center: Aromatic Ring (Positions 3 and 4)

The molecule's reactivity is a delicate balance between these two centers. Under most conditions, nucleophilic attack will overwhelmingly favor the highly electrophilic acyl chloride, a classic example of nucleophilic acyl substitution.[3] However, under specific conditions with potent nucleophiles, Nucleophilic Aromatic Substitution (SNAr) can be observed.[4][5]

The Dominant Pathway: Nucleophilic Acyl Substitution

The reaction of this compound with nucleophiles almost invariably proceeds via a nucleophilic acyl substitution mechanism.[6] This is a two-step addition-elimination process that is significantly faster than any potential attack on the aromatic ring.

Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu:) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[3][7]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[3][6]

This pathway is common to all acyl chlorides and is the foundation for synthesizing a wide array of derivatives such as amides, esters, and anhydrides.[8]

Visualization: General Workflow for Nucleophilic Acyl Substitution

The following diagram illustrates a typical laboratory workflow for reacting this compound with a generic nucleophile.

Caption: General experimental workflow for amide synthesis.[9]

Reactivity with N-Nucleophiles: Amide Synthesis

The reaction with primary and secondary amines is one of the most common and reliable transformations of this compound, yielding N-substituted-3-chloro-4-nitrobenzamides. This reaction is often referred to as the Schotten-Baumann reaction.[10][11]

Mechanistic Considerations & Causality

The lone pair on the amine's nitrogen atom acts as the nucleophile. The reaction is typically fast and exothermic.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[12] Its purpose is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[13]

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are used to prevent the hydrolysis of the acyl chloride.[13]

-

Temperature: The reaction is often initiated at 0 °C. This is a crucial control measure to manage the exothermicity of the reaction, especially during the addition of the highly reactive acyl chloride, thereby minimizing the formation of side products.[9]

Experimental Protocol: General Amide Synthesis

This protocol provides a robust, self-validating method for amide synthesis.

-

Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere (N₂ or Ar), dissolve the primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Cooling: Cool the stirring solution to 0 °C in an ice-water bath.

-

Addition: Dissolve this compound (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. A precipitate of triethylammonium chloride will form.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the amine.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to remove any benzoic acid byproduct from hydrolysis), and finally with brine.[9]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification & Validation: Purify the crude product by recrystallization (e.g., from ethanol) or by silica gel column chromatography. The final product's identity and purity should be validated by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data: Reactivity with Various Amines

| Nucleophile (Amine) | Base | Solvent | Typical Yield | Reference |

| Aniline | Triethylamine | Cyrene™ | Good | [12] |

| Benzylamine | Triethylamine | Cyrene™ | Good | [12] |

| Pyrrolidine | Triethylamine | Cyrene™ | Good | [12] |

| 2-(3-chlorophenyl)ethan-1-amine | Triethylamine | DCM | High | [10] |

Reactivity with O-Nucleophiles: Esterification & Hydrolysis

Alcohols and water act as oxygen-based nucleophiles, leading to the formation of esters and carboxylic acids, respectively.

Esterification

The reaction with alcohols (alcoholysis) produces the corresponding ester. The reaction is generally slower than amidation due to the lower nucleophilicity of alcohols compared to amines.

Causality of Experimental Choices:

-

Catalyst: While the reaction can proceed without a catalyst, it is often accelerated by the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or by using a base like pyridine, which also serves to neutralize the HCl byproduct.[7]

-

Conditions: To drive the reaction to completion, heating under reflux is often employed.[14]

Competing Reaction: Hydrolysis

Hydrolysis is a significant and often undesirable side reaction. Acyl chlorides react readily, sometimes violently, with water to form the corresponding carboxylic acid (3-chloro-4-nitrobenzoic acid).[15]

Trustworthiness through Protocol Design: To ensure the integrity of the desired reaction (e.g., amidation or esterification), all protocols must be designed to rigorously exclude moisture. This is a self-validating system: failure to do so will result in poor yields of the desired product and contamination with the carboxylic acid byproduct.[16] This is achieved by:

-

Using flame- or oven-dried glassware.

-

Employing anhydrous solvents.

-

Running the reaction under an inert atmosphere (nitrogen or argon).[16]

Experimental Protocol: General Ester Synthesis

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.5 eq., acting as both base and catalyst) in anhydrous DCM.

-

Addition: Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC.

-

Workup & Isolation: After cooling, perform an aqueous workup similar to the amide synthesis protocol to remove pyridine hydrochloride and any unreacted starting materials.

-

Purification & Validation: Purify the crude ester by chromatography or recrystallization and validate its structure and purity spectroscopically.

The Secondary Pathway: Nucleophilic Aromatic Substitution (SNAr)

While less common, the aromatic ring of this compound is activated for Nucleophilic Aromatic Substitution (SNAr). This reaction requires specific conditions and a strong nucleophile to compete with the much faster acyl substitution.

Mechanistic Principles

The SNAr mechanism is favored by the presence of strong electron-withdrawing groups (like the -NO₂) positioned ortho or para to a good leaving group (like -Cl).[4][17] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.[17]

In this compound, the nitro group is para to the chloro substituent on the ring, fulfilling this requirement.[5]

Mechanism:

-

Addition: A strong nucleophile attacks the carbon atom bearing the chloro leaving group (C4), forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[4]

-

Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion.[4]

Visualization: The SNAr Mechanism

Caption: The addition-elimination mechanism of SNAr.[17]

Conditions Favoring SNAr

For SNAr to occur on the aromatic ring, the reactivity of the acyl chloride must first be addressed. A common strategy involves converting the acyl chloride to a less reactive functional group, such as an ester or amide. Following this, forcing conditions (high temperature, strong nucleophile, polar aprotic solvent like DMSO) can promote the substitution of the aromatic chlorine.[18]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[1][19]

-

Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[1][19] It is a lachrymator.

-

Handling: All manipulations must be performed in a well-ventilated chemical fume hood.[13] Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield, is mandatory.[20]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere to prevent hydrolysis.[13][15]

Conclusion

The reactivity of this compound is dominated by rapid nucleophilic acyl substitution, providing a reliable route to a diverse range of amides and esters. The presence of the activating nitro group also primes the aromatic ring for a secondary, more demanding SNAr reaction. For the medicinal chemist and process scientist, understanding the interplay between these two reactive sites is paramount. By carefully selecting nucleophiles, solvents, and reaction conditions, one can selectively target either the acyl chloride or the aromatic chloride, unlocking the full synthetic potential of this versatile building block. The protocols and mechanistic insights provided herein serve as an authoritative guide for leveraging the unique chemical properties of this reagent in research and development.

References

- 1. This compound | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-3-nitrobenzoyl chloride 98 38818-50-7 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Amide Synthesis [fishersci.it]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Applications of 3-Chloro-4-nitrobenzoyl chloride

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, certain molecules stand out for their utility as versatile intermediates, enabling the construction of complex molecular architectures. 3-Chloro-4-nitrobenzoyl chloride is one such compound. Its strategic placement of chloro and nitro functionalities on a benzoyl chloride backbone makes it a highly valuable precursor in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] This guide provides an in-depth exploration of the synthesis, discovery, and applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the nuances of its preparation, the rationale behind various synthetic strategies, and its role in the creation of biologically active compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is fundamental to its effective application. This compound is a solid at room temperature, and its key physicochemical and spectroscopic data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₃ | [4][5] |

| Molecular Weight | 220.01 g/mol | [4][6] |

| Appearance | Yellow crystalline solid | [7] |

| Melting Point | 71-73 °C | [7] |

| Boiling Point | 155 °C at 20 mmHg | [7][8] |

| InChIKey | WLIWOGMICIAQMC-UHFFFAOYSA-N | [4] |

| CAS Number | 55737-29-6 | [4] |

Spectroscopic Data Summary:

While detailed spectroscopic data for this compound is not extensively published in readily available literature, the expected spectral characteristics can be inferred from its structure and comparison with similar compounds like 4-nitrobenzoyl chloride.[9][10]

| Spectroscopy | Expected Key Features |

| ¹H NMR (CDCl₃) | Aromatic protons would appear as multiplets in the downfield region (likely between 7.5 and 8.5 ppm) due to the electron-withdrawing effects of the nitro, chloro, and benzoyl chloride groups. |

| ¹³C NMR (CDCl₃) | The carbonyl carbon of the acid chloride would be highly deshielded (around 167-169 ppm). Aromatic carbons would resonate in the typical aromatic region, with carbons attached to the nitro and chloro groups showing characteristic shifts. |

| FT-IR (KBr) | A strong absorption band around 1770 cm⁻¹ corresponding to the C=O stretch of the acid chloride. Strong asymmetric and symmetric stretching bands for the NO₂ group would be observed around 1525 cm⁻¹ and 1350 cm⁻¹, respectively. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z 219 and 221 in an approximate 3:1 ratio due to the chlorine isotopes. Fragmentation would likely involve the loss of Cl and CO. |

Synthesis Methodologies: A Comparative Analysis

The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid, 3-chloro-4-nitrobenzoic acid.[11] The choice of chlorinating agent is a critical experimental parameter that influences the reaction's efficiency, work-up procedure, and overall cost-effectiveness.

Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride is a widely used and effective reagent for converting carboxylic acids to acid chlorides.[12][13] The reaction proceeds with the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[14]

Reaction Scheme:

Workflow for Thionyl Chloride Mediated Synthesis:

Caption: Workflow for the synthesis of this compound using thionyl chloride.

Detailed Protocol:

-

To a dried round-bottom flask equipped with a reflux condenser and a gas trap, add 3-chloro-4-nitrobenzoic acid (1 equivalent).

-

Carefully add an excess of thionyl chloride (2-4 equivalents).[15] A solvent such as toluene or benzene can be used, but thionyl chloride can also serve as the solvent.[16][17]

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-6 hours, or until the evolution of gas ceases.[15][16][17]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation, preferably under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like carbon tetrachloride or ligroin.[7][8]

Chlorination using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another effective, albeit milder and more selective, reagent for this transformation.[18][19] It often provides cleaner reactions and is preferred when the substrate is sensitive to the harsher conditions of thionyl chloride.

Reaction Scheme:

Workflow for Oxalyl Chloride Mediated Synthesis:

Caption: Workflow for the synthesis of this compound using oxalyl chloride.

Detailed Protocol:

-

In a dry flask under an inert atmosphere, suspend 3-chloro-4-nitrobenzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or toluene.[18][20]

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.1-1.5 equivalents) to the suspension at room temperature.[18]

-

Stir the reaction mixture at room temperature for 1-2 hours, followed by gentle warming to 40-50°C for an additional hour to ensure completion.

-

The solvent and volatile byproducts are removed under reduced pressure to yield the crude this compound, which is often of sufficient purity for subsequent reactions.

Other Chlorinating Agents

While thionyl chloride and oxalyl chloride are the most common, other reagents like phosphorus pentachloride (PCl₅) can also be employed.[7] However, the use of PCl₅ often requires higher temperatures and the removal of the phosphorus oxychloride (POCl₃) byproduct can be cumbersome.[7][8]

Comparative Analysis of Synthesis Methods:

| Parameter | Thionyl Chloride | Oxalyl Chloride | Phosphorus Pentachloride |

| Reactivity | High | Moderate, more selective | High |

| Byproducts | SO₂, HCl (gaseous) | CO₂, CO, HCl (gaseous) | POCl₃ (liquid) |

| Work-up | Relatively simple | Simple | More complex |

| Reaction Conditions | Reflux temperature | Room temperature to mild heating | Elevated temperatures |

| Cost | Generally lower | Higher | Moderate |

| Environmental Impact | Forms acidic gases | Forms acidic and toxic gases | Forms corrosive liquid waste |

Reaction Mechanism: The Role of the Catalyst

The conversion of a carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride is significantly accelerated by a catalytic amount of DMF. The mechanism involves the formation of a Vilsmeier-Haack type intermediate, which is a more potent acylating agent.

Mechanism with Thionyl Chloride and DMF:

Caption: Catalytic cycle for acid chloride formation using SOCl₂ and DMF.

The DMF first reacts with the chlorinating agent (thionyl chloride or oxalyl chloride) to form a highly reactive imidoyl chloride (Vilsmeier reagent).[19] This intermediate then reacts with the carboxylic acid to form an acyl imidoyl chloride, which is a much better leaving group than the hydroxyl group of the carboxylic acid. A subsequent attack by the chloride ion on the carbonyl carbon leads to the formation of the desired acid chloride and regenerates the DMF catalyst.

Applications in Drug Discovery and Development

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The acid chloride is highly susceptible to nucleophilic attack, while the nitro group can be readily reduced to an amine, and the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions. This multi-functionality makes it a valuable intermediate in the synthesis of various pharmaceutical agents.[1][21][22]

Key Synthetic Transformations and Applications:

-

Amide Bond Formation: The acid chloride readily reacts with primary and secondary amines to form amides, a common functional group in many drug molecules.[21]

-

Esterification: Reaction with alcohols yields the corresponding esters.

-

Friedel-Crafts Acylation: It can be used to acylate aromatic rings, introducing the 3-chloro-4-nitrobenzoyl moiety into a larger molecular scaffold.[16]

-

Precursor to other Functional Groups: The nitro group can be reduced to an amine, which can then be further functionalized. This is a key step in building more complex molecules.

While specific blockbuster drugs directly synthesized from this compound are not prominently cited, its presence as a building block in patent literature for various therapeutic areas underscores its importance in drug discovery pipelines. For instance, substituted benzoyl chlorides are precursors to high-performance polymers and are used to modify biomolecules for research purposes.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[4] It is corrosive and reacts with water.[23][24][25]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles), and a face shield.[23][26] Use in a well-ventilated area or with a respirator.[23][24]

-

Handling: Keep away from moisture, strong bases, alcohols, and metals.[23] Handle in accordance with good industrial hygiene and safety practices.[26]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[23][24][26] If inhaled, move the person to fresh air.[24][26] If swallowed, rinse mouth and do NOT induce vomiting.[23][26]

Conclusion

This compound is a synthetically valuable intermediate whose importance is rooted in its trifunctional nature. The methodologies for its synthesis are well-established, with the choice of chlorinating agent being a key consideration based on scale, substrate sensitivity, and cost. Its ability to serve as a scaffold for the introduction of diverse functionalities ensures its continued relevance in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and handling is crucial for any researcher or scientist looking to leverage its potential in their synthetic endeavors.

References

- 1. This compound | 55737-29-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H3Cl2NO3) [pubchemlite.lcsb.uni.lu]

- 6. 4-Chloro-3-nitrobenzoyl chloride | C7H3Cl2NO3 | CID 123477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-Nitrobenzoyl chloride [webbook.nist.gov]

- 11. 3-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 520953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 16. CN107033007A - A kind of synthetic method of the chloro benzophenone of 3 nitro 4 - Google Patents [patents.google.com]

- 17. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. mdpi.com [mdpi.com]

- 22. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. tcichemicals.com [tcichemicals.com]

- 25. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 26. assets.thermofisher.cn [assets.thermofisher.cn]

The Strategic Role of 3-Chloro-4-nitrobenzoyl Chloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic manipulation of molecular scaffolds is paramount to the development of novel therapeutic agents. Among the myriad of reactive intermediates, 3-chloro-4-nitrobenzoyl chloride has emerged as a particularly valuable building block. Its utility stems from a unique combination of features: a reactive acyl chloride group, and a benzene ring activated by the presence of both a chloro and a nitro substituent. This dual activation not only enhances the reactivity of the acyl chloride but also provides multiple avenues for further functionalization, making it an ideal starting point for the synthesis of diverse chemical libraries. This guide provides an in-depth exploration of the synthesis, reactivity, and derivatization of this compound, with a focus on its applications in the development of new therapeutic agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 220.01 g/mol | --INVALID-LINK--[1] |

| Appearance | Not explicitly stated, but related compounds are yellow solids. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Reacts with water and alcohols. |

Safety and Handling: this compound is a hazardous substance that requires careful handling in a well-ventilated fume hood. It is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Synthesis of the Core Intermediate: this compound

The most common and efficient method for the synthesis of this compound is the chlorination of its corresponding carboxylic acid, 3-chloro-4-nitrobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high reactivity and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[2]

Reaction Mechanism: Thionyl Chloride Mediated Chlorination

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of SO₂ and HCl.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related nitrobenzoyl chlorides.[2][3][4][5]

Materials:

-

3-chloro-4-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (optional, as solvent)

-

Pyridine or N,N-dimethylformamide (DMF) (catalytic amount, optional)

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Gas trap (to neutralize HCl and SO₂ fumes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, place 3-chloro-4-nitrobenzoic acid.

-

Reagent Addition: Add an excess of thionyl chloride (typically 2-4 molar equivalents). The reaction can be performed neat or in an inert solvent like toluene. A catalytic amount of pyridine or DMF can be added to accelerate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (for toluene, approx. 110°C; for neat thionyl chloride, approx. 76°C) with constant stirring. The reaction progress can be monitored by the cessation of HCl and SO₂ evolution. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride and solvent (if used) are removed by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.

Expected Yield: Yields for this type of reaction are typically high, often exceeding 90%.

Derivatization and Applications in Drug Discovery

The true value of this compound lies in its ability to serve as a scaffold for the synthesis of a wide range of derivatives, primarily through reactions at the acyl chloride functionality.

Synthesis of N-Substituted 3-Chloro-4-nitrobenzamides

The most common derivatization of this compound is its reaction with primary or secondary amines to form N-substituted amides. This reaction, often a variation of the Schotten-Baumann reaction, is a robust and versatile method for creating diverse compound libraries.[6]

Caption: General scheme for the synthesis of N-substituted-3-chloro-4-nitrobenzamides.

General Experimental Protocol: Amide Synthesis

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Reactant Preparation: Dissolve the amine and a base (typically 1.1-1.5 equivalents) in an anhydrous aprotic solvent in a round-bottom flask.

-

Acyl Chloride Addition: Dissolve this compound in the same solvent and add it dropwise to the amine solution at a controlled temperature (often 0°C to room temperature).

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess base and amine, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted starting acid, and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

-

Purification: The crude amide can be purified by recrystallization or column chromatography.

Biological Activities of Structurally Related Derivatives

While specific biological data for a wide range of 3-chloro-4-nitrobenzamide derivatives is not extensively published, the broader class of nitro- and chloro-substituted benzamides has shown significant promise in several therapeutic areas. This allows for informed predictions about the potential applications of derivatives synthesized from the title compound.

Anticancer Activity:

Numerous studies have demonstrated the anticancer potential of nitrobenzamide derivatives. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. For instance, a series of 4-substituted-3-nitrobenzamide derivatives were evaluated for their in vitro anti-tumor activities against HCT-116 (colon), MDA-MB-435 (melanoma), and HL-60 (leukemia) cell lines.[7] The results, summarized below, highlight the potential of this scaffold.

| Compound | Substitution at Amide Nitrogen | GI₅₀ (µM) vs. HCT-116 | GI₅₀ (µM) vs. MDA-MB-435 | GI₅₀ (µM) vs. HL-60 |

| 4a | 4-fluorobenzyl | 2.111 | 1.904 | 2.056 |

| 4g | 3,4-difluorobenzyl | >100 | 1.008 | 3.778 |

| 4l | 2-chlorobenzyl | 3.586 | 2.897 | 1.993 |

| 4m | 3-chlorobenzyl | 4.876 | 3.586 | 2.543 |

| 4n | 4-chlorobenzyl | 6.321 | 3.112 | 2.876 |

| Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives.[7] |

Antimicrobial Activity:

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of nitrobenzamide have been shown to possess activity against a range of bacterial and fungal pathogens. For example, a study on N-benzamide derivatives reported their minimum inhibitory concentrations (MIC) against E. coli and B. subtilis.[8]

| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. B. subtilis |

| 5a | 3.12 | 6.25 |

| 6b | 3.12 | 6.25 |

| 6c | 3.12 | 6.25 |

| Data from a study on N-benzamide derivatives.[8] |

The utility of this compound is further underscored by its inclusion in patents for the generation of combinatorial libraries aimed at discovering new drug leads.[9] This highlights its value as a versatile starting material for creating a wide diversity of molecules for high-throughput screening.

Future Perspectives and Conclusion

This compound stands as a powerful and versatile tool in the arsenal of the medicinal chemist. Its straightforward synthesis and high reactivity make it an ideal starting point for the construction of diverse molecular libraries. The derivatives, particularly N-substituted amides, have shown significant potential as anticancer and antimicrobial agents, warranting further investigation.

Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound to establish clear structure-activity relationships. The exploration of other reaction pathways, such as the synthesis of esters via reaction with alcohols, could further expand the chemical space accessible from this versatile intermediate. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

- 1. This compound | C7H3Cl2NO3 | CID 19077614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis routes of 3-Nitrobenzoyl chloride [benchchem.com]

- 4. CN105732390A - Method for synthesizing p-nitrobenzoyl chloride with polyethylene glycol - Google Patents [patents.google.com]

- 5. CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-Chloro-3-nitrobenzamide | C7H5ClN2O3 | CID 27942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nanobioletters.com [nanobioletters.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: Defining the Core Compound

An In-Depth Technical Guide to 2,6-dichloro-4-nitrobenzoic acid (C₇H₃Cl₂NO₃)

The chemical formula C₇H₃Cl₂NO₃ corresponds to the molecule 2,6-dichloro-4-nitrobenzoic acid . This compound is a substituted aromatic carboxylic acid, a class of molecules often utilized as critical building blocks in the synthesis of more complex chemical entities, particularly within the pharmaceutical and agrochemical industries.

Understanding the nomenclature provides immediate insight into its structure. Following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the name is deconstructed as follows:

-

Benzoic acid : The parent structure is a benzene ring attached to a carboxylic acid group (-COOH).[1][2]

-

Dichloro : Two chlorine atoms (-Cl) are substituted onto the benzene ring.

-

Nitro : One nitro group (-NO₂) is attached to the ring.

-

2,6,4- : These locants specify the positions of the substituents on the benzene ring, with the carbon of the carboxylic acid group designated as position 1.[1][2]

This guide provides a comprehensive overview of its properties, synthesis, and applications, grounded in established scientific protocols and data.

Caption: 2D Chemical Structure of 2,6-dichloro-4-nitrobenzoic acid.

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility, and its appropriate handling procedures. The properties of 2,6-dichloro-4-nitrobenzoic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-4-nitrobenzoic acid | [1][2] |

| CAS Number | 22509-50-8 | [3][4] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [3] |

| Appearance | Crystalline solid | [5] |

| Melting Point | 169–172 °C | [5][6] |

| Solubility | Soluble in chloroform and ethyl acetate. Crystallizable from water. | [5] |

Synthesis Protocol: From Xylene to Carboxylic Acid

2,6-dichloro-4-nitrobenzoic acid can be synthesized from 2,6-dichloro-4-nitro-m-xylene through a two-step process involving oxidation followed by selective decarboxylation. This method provides a reliable pathway to the target molecule.[5]

Caption: Workflow for the synthesis of 2,6-dichloro-4-nitrobenzoic acid.

Step 1: Oxidation of 2,6-dichloro-4-nitro-m-xylene

The initial step involves the oxidation of both methyl groups of the starting xylene derivative to carboxylic acid groups. Potassium permanganate is a powerful oxidizing agent well-suited for this transformation of alkyl side chains on an aromatic ring.

Methodology:

-

A solution of 2,6-dichloro-4-nitro-m-xylene (0.098 mol) is prepared in a mixture of pyridine (98 g) and water (100 g) within a three-necked round-bottom flask equipped with a stirrer and thermometer.[5]

-

The solution is heated to 90°C.

-

Potassium permanganate is added slowly over one hour to the rapidly stirred solution, maintaining the temperature around 90°C. The permanganate ion (MnO₄⁻) acts as the primary oxidant, converting the methyl groups to carboxylates.[5]

-

Upon completion, the reaction mixture contains the intermediate product, 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid.

Step 2: Selective Decarboxylation

The second step is a selective decarboxylation, where one of the two carboxylic acid groups is removed as carbon dioxide to yield the final product. This is achieved by heating the intermediate diacid at high temperatures.[5]

Methodology:

-

The intermediate, 2,6-dichloro-4-nitro-1,3-benzene dicarboxylic acid, is reacted with aqueous nitric acid at a temperature exceeding 200°C for approximately 0.5 to 1.5 hours.[5]

-

Alternatively, the diacid can be refluxed in a high-boiling inert solvent such as quinoline for one to two hours at a temperature above 200°C.[5]

-

The high thermal energy input is crucial for breaking the carbon-carbon bond between the benzene ring and one of the carboxyl groups.

-

After cooling, the solution is diluted with water and extracted with a suitable organic solvent like ethyl acetate.[5]

-

The organic solution is dried and the solvent is evaporated to yield crude 2,6-dichloro-4-nitrobenzoic acid.

-

Final purification can be achieved through crystallization from water, yielding a product with a melting point of 169-170°C.[5]

Applications in Organic Synthesis

The primary utility of 2,6-dichloro-4-nitrobenzoic acid is as a chemical intermediate. Its functional groups—a carboxylic acid, two chlorine atoms, and a nitro group—provide multiple reactive sites for further chemical modification.

A key application is its use in the preparation of 2,6-dichloro-4-nitrobenzamide .[5][6] This conversion is typically achieved by first converting the carboxylic acid to an acid chloride using a reagent like phosgene, followed by reaction with ammonia.[6] The resulting benzamide compound has been identified as having valuable anticoccidial properties, which are important in veterinary medicine to treat and prevent coccidiosis, a parasitic disease in animals.[5]

References

- 1. Blue Book chapter P-1 [iupac.qmul.ac.uk]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. 2,6-dichloro-4-nitrobenzoic acid | 22509-50-8 [chemicalbook.com]

- 4. 2,6-dichloro-4-nitrobenzoic acid | 22509-50-8 [chemicalbook.com]

- 5. US3542858A - Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor - Google Patents [patents.google.com]

- 6. US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-4-nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Reactive Landscape of a Key Synthetic Intermediate

3-Chloro-4-nitrobenzoyl chloride is a pivotal intermediate in the synthesis of a diverse array of pharmaceutical and agrochemical compounds. Its utility is derived from the high reactivity of the acyl chloride functional group, which allows for facile introduction of the 3-chloro-4-nitrobenzoyl moiety. However, this inherent reactivity also presents significant challenges in terms of its stability and storage. This guide provides a comprehensive technical overview of the factors governing the stability of this compound, offering field-proven insights into its optimal storage and handling to ensure its integrity and performance in sensitive synthetic applications.

As a bifunctional molecule, its stability is influenced by both the acyl chloride group and the nitroaromatic ring. The electron-withdrawing nature of the nitro and chloro substituents exacerbates the electrophilicity of the carbonyl carbon, rendering the molecule highly susceptible to nucleophilic attack, particularly by water. Understanding and mitigating these degradation pathways are paramount for reproducible and high-yielding synthetic outcomes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe and effective use.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 220.01 g/mol | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 47-54 °C | --INVALID-LINK-- |

| Boiling Point | Decomposes | N/A |

The Stability Profile: A Multi-faceted Challenge

The stability of this compound is not a singular property but rather a dynamic interplay of its susceptibility to various degradation pathways, primarily hydrolysis, thermal decomposition, and photodecomposition.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant and immediate threat to the integrity of this compound is its extreme sensitivity to moisture. The acyl chloride functional group reacts readily with water in an irreversible hydrolysis reaction to form the corresponding carboxylic acid, 3-chloro-4-nitrobenzoic acid, and corrosive hydrogen chloride gas.[2]

Caption: Hydrolysis of this compound.

This reaction is often rapid and exothermic, and can be initiated by atmospheric moisture. The presence of the hydrolysis product as an impurity can have significant downstream consequences in a synthetic workflow, leading to reduced yields and the formation of unwanted byproducts.

Thermal Stability: The Risk of Runaway Reactions

Nitroaromatic compounds are known to be energetic materials, and their thermal stability is a critical safety consideration. While this compound is a solid at room temperature, it can decompose upon heating. The decomposition of ortho-nitrated benzoyl chlorides, in particular, has been reported to be strongly condition-dependent and can be explosive.

The primary thermal decomposition products are expected to be nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[4] The presence of the nitro group can facilitate decomposition, and runaway reactions are a significant hazard, especially on a large scale. Therefore, it is crucial to avoid exposing the compound to high temperatures.

Photostability: The Impact of Light Exposure

Aromatic nitro compounds can be susceptible to photodegradation. While specific photostability studies on this compound are not extensively documented, the principles of photochemistry suggest that exposure to light, particularly in the UV spectrum, could induce degradation. The ICH guidelines for photostability testing provide a framework for evaluating the light sensitivity of new drug substances and products.[5][6][7][8] Such testing would involve exposing the solid material and solutions to a standardized light source and analyzing for the formation of photodegradants.